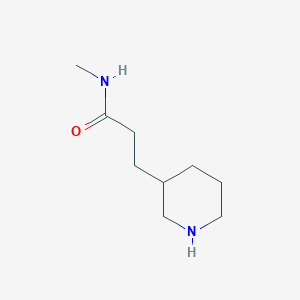

1-(3-Chlorophenyl)-N-methylethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

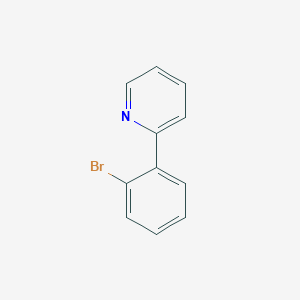

1-(3-Chlorophenyl)-N-methylethanamine, also known as 3-Chloromethamphetamine or 3-Cl-MA, is a chemical compound that belongs to the family of amphetamines. It is a psychoactive drug that has been studied for its potential use in scientific research, particularly in the field of neuroscience.

Scientific Research Applications

I have conducted a search for the scientific research applications of “1-(3-Chlorophenyl)-N-methylethanamine”, also known as “1-(3-chlorophenyl)ethylamine”. However, the search results do not provide specific information on this compound or its applications. The results mention related compounds and their uses, such as 1-(3-chlorophenyl)piperazine (mCPP), which is known for its stimulant and hallucinogenic effects , and a Schiff base ligand

Mechanism of Action

Target of Action

The primary target of 1-(3-Chlorophenyl)-N-methylethanamine, also known as m-Chlorophenylpiperazine (mCPP), is the 5-hydroxytryptamine receptor 2C (5-HT2C) . This receptor is a subtype of the serotonin receptor, which plays a crucial role in the neurotransmission of serotonin, a neurotransmitter involved in mood regulation, appetite, and sleep .

Mode of Action

mCPP acts as a partial agonist at the 5-HT2C receptor This partial activation can lead to changes in the cell’s function, depending on the level of receptor activation .

Biochemical Pathways

It is known that mcpp’s action on the 5-ht2c receptor can influence theserotoninergic system , potentially affecting mood and behavior

Pharmacokinetics

The pharmacokinetics of mCPP involve its absorption, distribution, metabolism, and excretion (ADME). This suggests that mCPP may share similar pharmacokinetic properties with trazodone, such as being metabolized by the liver enzyme CYP2D6 . .

Result of Action

The molecular and cellular effects of mCPP’s action are complex and can vary depending on the specific context. For example, mCPP has been found to have psychostimulant, anxiety-provoking, and hallucinogenic effects . It can also induce headaches and has been used for testing potential antimigraine medications . These effects are likely a result of mCPP’s action on the 5-HT2C receptor and its influence on serotonin neurotransmission.

Action Environment

The action, efficacy, and stability of mCPP can be influenced by various environmental factors. For instance, the presence of other drugs or substances can affect mCPP’s pharmacokinetics and pharmacodynamics through drug-drug interactions . Additionally, individual factors such as genetics can influence how a person metabolizes mCPP, potentially affecting its efficacy and side effects . More research is needed to fully understand how these and other environmental factors influence mCPP’s action.

properties

IUPAC Name |

1-(3-chlorophenyl)-N-methylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN/c1-7(11-2)8-4-3-5-9(10)6-8/h3-7,11H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYUOJXAYGDGASL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)Cl)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588545 |

Source

|

| Record name | 1-(3-Chlorophenyl)-N-methylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Chlorophenyl)-N-methylethanamine | |

CAS RN |

149529-99-7 |

Source

|

| Record name | 1-(3-Chlorophenyl)-N-methylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(Trifluoromethyl)imidazo[2,1-b]thiazole](/img/structure/B174929.png)

![2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine](/img/structure/B174946.png)

![Ethyl 1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B174949.png)